An In-depth Technical Guide to 4-Bromo-3-chlorotoluene (CAS: 6627-51-6)
An In-depth Technical Guide to 4-Bromo-3-chlorotoluene (CAS: 6627-51-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Bromo-3-chlorotoluene, a key halogenated aromatic hydrocarbon intermediate in organic synthesis.
Core Properties and Specifications
4-Bromo-3-chlorotoluene (IUPAC Name: 1-Bromo-2-chloro-4-methylbenzene) is a synthetic compound primarily utilized as a building block in the preparation of biologically active molecules.[1] At room temperature, it exists as a colorless to pale yellow liquid with a mild, aromatic odor.[1][2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and ether.[1]
Physicochemical Data
The key physicochemical properties of 4-Bromo-3-chlorotoluene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6627-51-6 | [3] |
| Molecular Formula | C₇H₆BrCl | [2][3] |
| Molecular Weight | 205.48 g/mol | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Boiling Point | 232.1 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 105.8 ± 11.9 °C | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, acetone | [1] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-Bromo-3-chlorotoluene. While detailed peak assignments are not widely published, standard analytical techniques are used for its characterization.
| Data Type | Availability / Notes | Source(s) |
| ¹H NMR | Spectrum available from commercial suppliers. | [3] |
| Mass Spectrometry | GC-MS data available in the NIST database. | [3] |
| Infrared (IR) Spectroscopy | FTIR spectrum (neat, capillary cell) is available. | [3] |
| Purity (Assay) | Commercially available with ≥98.0% purity. | [4] |
Synthesis and Reactivity
4-Bromo-3-chlorotoluene is not a naturally occurring substance and is produced synthetically.[1] The primary routes involve the regioselective halogenation of toluene (B28343) derivatives. One of the most common and logical laboratory-scale syntheses proceeds from 2-Chloro-4-methylaniline via a Sandmeyer reaction.
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[5][6] The process involves two main stages: diazotization of the starting aniline (B41778) and the subsequent copper(I)-catalyzed displacement of the diazonium group.[5]
Experimental Protocols
Protocol 1: Representative Synthesis via Sandmeyer Reaction
This protocol describes a general method for the synthesis of 4-Bromo-3-chlorotoluene from 2-Chloro-4-methylaniline. Note: This is a representative procedure and should be optimized with appropriate safety precautions in a laboratory setting.
-
Diazotization:
-
Dissolve 2-Chloro-4-methylaniline in an aqueous solution of hydrochloric acid (e.g., 3M HCl).
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Extract the organic product with a suitable solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure 4-Bromo-3-chlorotoluene.
-
Protocol 2: Use in a Suzuki-Miyaura Cross-Coupling Reaction
4-Bromo-3-chlorotoluene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a cornerstone of modern medicinal chemistry.
Reaction: 4-Bromo-3-chlorotoluene + Arylboronic Acid → 2-Chloro-4-methyl-1,1'-biphenyl derivative
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-chlorotoluene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
-
Execution:
-
Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture with stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain the desired biphenyl (B1667301) product.
-
Applications in Research and Development
The utility of 4-Bromo-3-chlorotoluene stems from its unique substitution pattern, which allows for selective and directed chemical modifications.
-
Pharmaceutical Synthesis: It serves as a critical starting material or intermediate for active pharmaceutical ingredients (APIs).[4] The halogenated aromatic core is a common scaffold in drug design.
-
Agrochemicals: It is employed in the manufacturing of herbicides and pesticides, contributing to the development of new crop protection agents.[4]
-
Material Science: The compound and its derivatives are used in the synthesis of specialty chemicals and advanced materials where its specific electronic and steric properties can be leveraged.[4]
-
Cross-Coupling Reactions: Its well-defined reactive sites for bromine and chlorine make it an ideal substrate for studying and utilizing cross-coupling methodologies like Suzuki and Heck reactions.[1]
Safety and Handling
4-Bromo-3-chlorotoluene is considered moderately toxic and requires careful handling in a controlled laboratory environment.
| Hazard Type | GHS Classification and Statement |
| Acute Toxicity | Moderately toxic upon inhalation, ingestion, or dermal contact.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Respiratory Hazard | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Avoid breathing vapors or mist.
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Always consult the material safety data sheet (MSDS) before use.
References
- 1. 4-Bromo-3-chlorotoluene (CAS 6627-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
